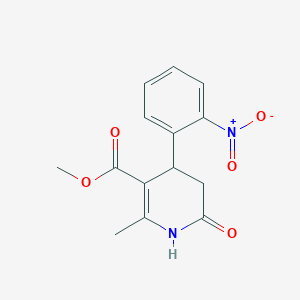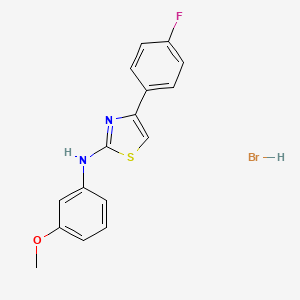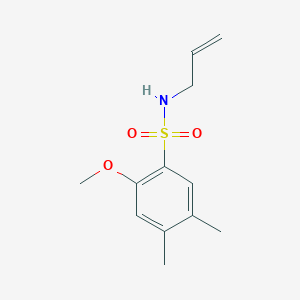
1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a yellow crystalline powder with a molecular weight of 308.24 g/mol. This compound is also known as BRD-K68174544 and has been used in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one is not fully understood. However, it has been reported to inhibit the activity of PKC, which plays a crucial role in various cellular processes such as cell proliferation and differentiation. The compound has also been reported to exhibit anti-angiogenic activity by inhibiting the formation of new blood vessels.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. The compound has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell membranes. Additionally, it has been reported to reduce the production of inflammatory cytokines in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in medicinal chemistry. However, the compound has some limitations, including its low solubility in water, which can make it challenging to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one. One potential area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of the compound's potential as a selective estrogen receptor modulator. Additionally, further studies are needed to elucidate the compound's mechanism of action and its potential applications in the treatment of various diseases.
In conclusion, 1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It has been extensively studied for its potential antitumor, antifungal, and antibacterial activities, as well as its potential as a selective estrogen receptor modulator and inhibitor of protein kinase C. Further research is needed to fully understand the compound's mechanism of action and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one has been reported in the literature. The most common method involves the reaction of 4-bromobenzaldehyde and piperidine with ethyl acetoacetate in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-3-(1-piperidinyl)-2-buten-1-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. The compound has also been studied for its potential as a selective estrogen receptor modulator (SERM) and as an inhibitor of protein kinase C (PKC).
Propiedades
IUPAC Name |
(E)-1-(4-bromophenyl)-3-piperidin-1-ylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO/c1-12(17-9-3-2-4-10-17)11-15(18)13-5-7-14(16)8-6-13/h5-8,11H,2-4,9-10H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCHNJLXFSRZOD-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Br)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Br)/N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5188665.png)
![2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole](/img/structure/B5188667.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5188676.png)
![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5188684.png)
![N-{[(1-phenylethyl)amino]carbonyl}benzamide](/img/structure/B5188688.png)
![4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde](/img/structure/B5188698.png)

![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5188708.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B5188712.png)

![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5188720.png)

![ethyl 1-(1H-benzimidazol-2-ylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5188774.png)